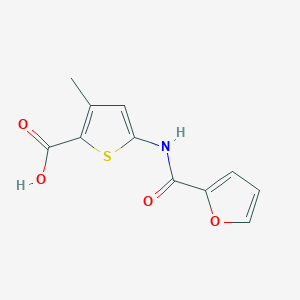
5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid” is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a furoyl group (a furan ring attached to a carbonyl group), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan derivatives and thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiophene ring, the furoyl group, and the carboxylic acid group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The direct heteroarylations of heteroaromatics using esters as blocking groups have been demonstrated to be an effective method for the synthesis of biheteroaryls. This process involves the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, showcasing the potential utility of furoylamino and thiophene derivatives in creating complex aromatic systems with high yields (Fu, Zhao, Bruneau, & Doucet, 2012).
A novel enzymatic method for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of biocatalysis in transforming furan derivatives into valuable biobased chemicals. This process highlights the role of enzymes in efficiently converting related compounds, suggesting potential pathways for the synthesis of derivatives of "5-(2-Furoylamino)-3-methylthiophene-2-carboxylic acid" (Dijkman, Groothuis, & Fraaije, 2014).
Novel Compounds and Materials
Research into the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles from furazan derivatives illuminates the utility of furan compounds in creating fluorinated heterocyclic compounds. Such methodologies could extend to the modification and application of "this compound" for developing materials with specific electronic properties (Buscemi et al., 2001).
The chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, including furan and thiophene derivatives, offers insights into synthetic strategies that preserve functional groups during complex reactions. This methodology could potentially be applied to protect the functional groups in "this compound" during synthesis and modification processes (Carpenter & Chadwick, 1985).
Biobased Chemicals and Sustainability
- The development of biobased chemicals from furan derivatives, including the conversion of HMF to FDCA, represents a critical area of research with implications for sustainability and the bioeconomy. This aligns with broader efforts to create value-added chemicals from biomass, suggesting potential areas of application for "this compound" and its derivatives in sustainable materials and chemicals (Teong, Yi, & Zhang, 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as furanyl pyrazolo quinoline derivatives, have been synthesized and evaluated for their antitubercular efficacy against theMycobacterium tuberculosis H37Rv strain .
Mode of Action
It is known that furanic aldehydes, which are structurally related, cause detrimental effects that result in a decrease of specific growth rates, ethanol yields, and productivities in both yeasts and bacteria .
Biochemical Pathways
It has been found that n-(2-furoyl) glycine, a related compound, is involved inmitochondrial fatty acid beta-oxidation .
Pharmacokinetics
Studies on related compounds, such as furanylfentanyl, have shown that they are metabolized into several metabolites .
Result of Action
It has been found that n-(2-furoyl) glycine, a related compound, increased the risk of diabetic retinopathy by 31% .
Action Environment
It is known that environmental factors can significantly influence the action of related compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-6-5-8(17-9(6)11(14)15)12-10(13)7-3-2-4-16-7/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWORQBOYCRKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)
![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)
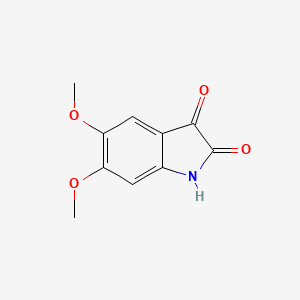

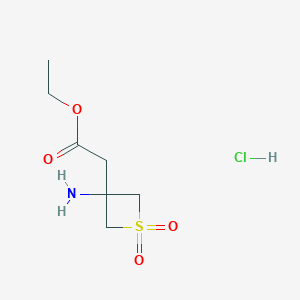
![1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2936579.png)
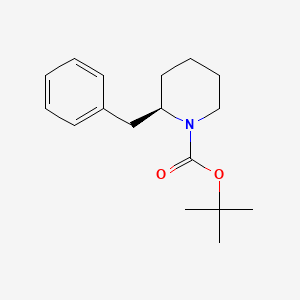
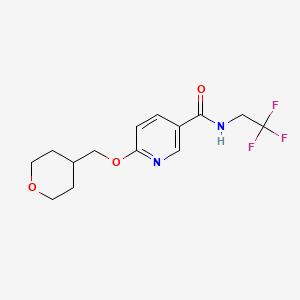

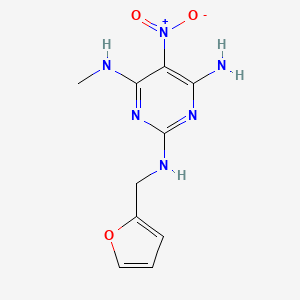
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2936587.png)
